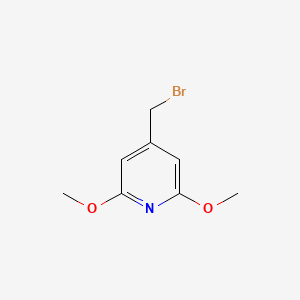![molecular formula C19H20FN3O B2781244 N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide CAS No. 2270918-36-8](/img/structure/B2781244.png)
N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions . For instance, a series of N-4 piperazinyl ciprofloxacin derivatives were synthesized as urea-tethered ciprofloxacin-chalcone hybrids and thioacetyl-linked ciprofloxacin-pyrimidine hybrids . The structures of these newly synthesized amide derivatives were confirmed by 1 H NMR, 13 CNMR, and LC/MS analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy . In addition, crystal structures of salts formed by reactions between N-(4-fluorophenyl)piperazine and aromatic acids have been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 . The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid have been reported .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been synthesized and characterized. These compounds are synthesized through simple and efficient methods, offering potential for further chemical modifications and applications in drug discovery (Bhat et al., 2018).
Imaging Applications
Compounds structurally related to "N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide" have been evaluated as PET (Positron Emission Tomography) radioligands. For example, the use of fluorinated derivatives for the quantification of serotonin 5-HT1A receptors in human subjects showcases the role of such compounds in neuroimaging and the study of neurological disorders (Choi et al., 2015).
Catalytic Applications
The catalytic use of piperazine-2-carboxylic acid derived N-formamides for the hydrosilylation of N-aryl imines demonstrates the chemical versatility and application of related compounds in synthetic organic chemistry, providing high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).
Antitumor and Antimicrobial Activities
New urea and thiourea derivatives of piperazine, doped with Febuxostat, have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. These studies highlight the potential of such compounds in the development of new antiviral and antimicrobial agents (Reddy et al., 2013).
Inhibitory Activity and Analgesic Efficacy
Novel non-peptide diamide compounds, including those with structural similarities to "N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide", have shown bradykinin inhibitory activity and demonstrated analgesic efficacies in rat models of inflammatory and neuropathic pain. This research points towards the therapeutic potential of such compounds in pain management (Kam et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-2-19(24)21-16-5-9-18(10-6-16)23-13-11-22(12-14-23)17-7-3-15(20)4-8-17/h2-10H,1,11-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUBXVKBEKVHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

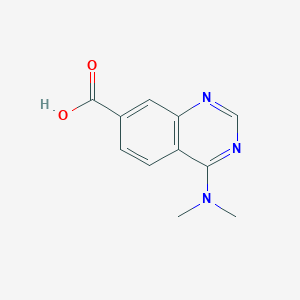
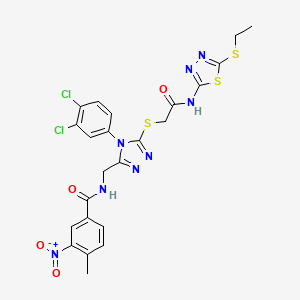
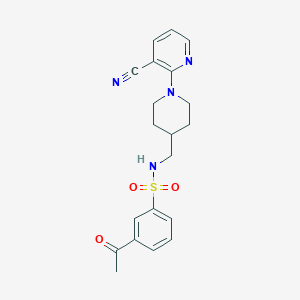
![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)
![N-Methyl-N-[2-oxo-2-(4-propan-2-ylazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2781168.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2781170.png)
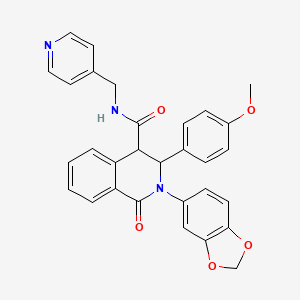
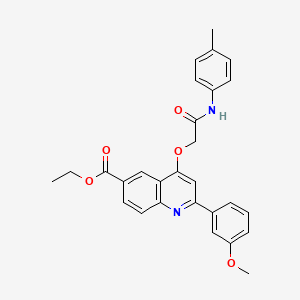
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2781174.png)
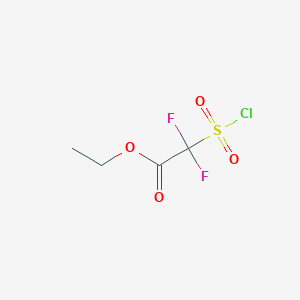
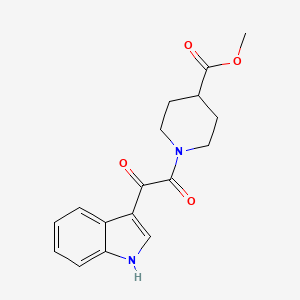
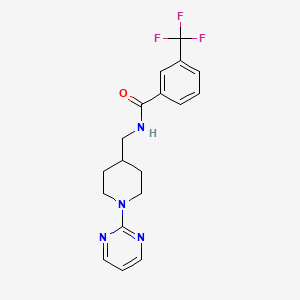
![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)
